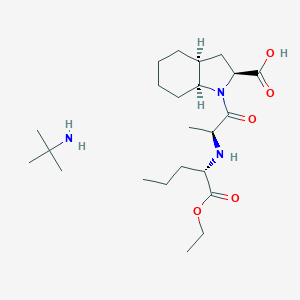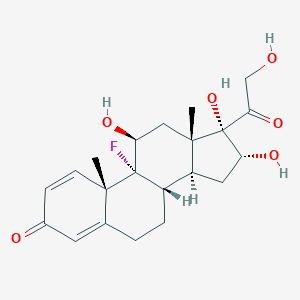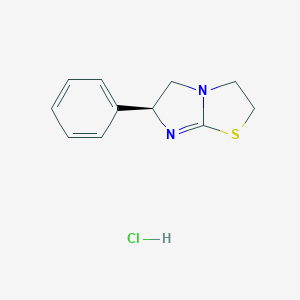
Ozagrel
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sodium ozagrel, an anti-thrombosis agent, involves starting from ethyl 4-methyl cinnamate. The process includes bromination with NBS to yield ethyl 4-bromomethyl cinnamate, which is then condensed with imidazole in ionic liquid N-n-butylpyridinium tetrafluoroborate followed by hydrolysis, achieving an overall yield of about 67% (Juan, 2007). Another route for the synthesis of this compound hydrochloride involves starting from commercially available p-tolualdehyde, proceeding through bromination, substitution with imidazole, and final condensation with malonic acid, offering a cost-efficient and high-yield method (Yu et al., 2010).
Molecular Structure Analysis
Chemical Reactions and Properties
This compound's chemical reactivity and properties are influenced by its functional groups, including the imidazolylmethyl phenyl group, which plays a critical role in its biological activity. Its synthesis involves key chemical reactions, such as bromination and condensation, highlighting its complex chemical nature. The stability of this compound and its formulations have been assessed through high-performance thin-layer chromatography (HPTLC), confirming its susceptibility to degradation under various conditions like acid, base, and oxidation, indicating its chemical sensitivity (Kushare & Kushare, 2018).
Physical Properties Analysis
The physical properties of this compound, such as solubility and stability, play a significant role in its pharmacokinetic profile and drug formulation. While the reviewed papers did not provide explicit details on the physical properties of this compound, these characteristics are crucial for determining its absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development.
Chemical Properties Analysis
This compound's chemical properties, including its reactivity and stability, have been explored to some extent. The development of a validated stability-indicating HPTLC method for the assay of this compound in bulk drugs and pharmaceutical formulations demonstrates its stability and provides a reliable method for quality control and analysis. This method also helps in identifying degradation products under various stress conditions, indicating the drug's chemical stability and reactivity profile (Kushare & Kushare, 2018).
Applications De Recherche Scientifique
Agent thérapeutique contre les accidents vasculaires cérébraux
L'ozagrel a été utilisé dans la synthèse d'un nouveau codrogue avec la paéonol, qui a montré des activités anti-agrégation plaquettaire prometteuses . Cela en fait un agent thérapeutique puissant pour l'accident vasculaire cérébral ischémique, une maladie chronique associée à une morbidité et une mortalité élevées . Le codrogue a été synthétisé et caractérisé par RMN 1H, RMN 13C et spectrométrie de masse . Le composé PNC 3, en particulier, a présenté la meilleure activité anti-agrégation plaquettaire .
Effet neuroprotecteur
Le codrogue this compound-paéonol a démontré des effets neuroprotecteurs . Des études ont été menées pour évaluer son effet contre les lésions de privation d'oxygène-glucose dans les cellules PC12 . Les résultats ont indiqué que PNC3 a une bonne biodisponibilité et exerce des effets protecteurs .
Mode de liaison à P2Y12 et TXA2
Une analyse d'amarrage moléculaire a été réalisée pour modéliser le mode de liaison du codrogue this compound-paéonol à P2Y12 et TXA2, deux protéines essentielles à l'agrégation plaquettaire . Les résultats ont démontré que le composé interagit avec les résidus situés dans les sites de liaison actifs des protéines cibles .
Potentiel anti-accident vasculaire cérébral ischémique
Un conjugué de paéonol-ozagrel (POC) a été synthétisé pour le traitement de l'accident vasculaire cérébral ischémique<a aria-label="2: " data-citationid="733ba119-9c99-3193-347d-3890e26c79a7-28
Mécanisme D'action
- Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, Ozagrel reduces the production of thromboxane A2, leading to decreased platelet aggregation and vasodilation, ultimately lowering the risk of thrombus formation .
Target of Action
Mode of Action
Safety and Hazards
Ozagrel is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .
Orientations Futures
Ozagrel has been used in trials studying the treatment of Dry Eye Syndromes . A study synthesized a paeonol-ozagrel conjugate and found that it had a significant curative and therapeutic effect on ischemic stroke . Another study suggested that this compound may be a useful drug in the armamentarium to treat vasospasm after aneurysmal SAH . The global this compound market size in 2023 was XX Million and is projected to experience significant growth in the near future .
Propriétés
IUPAC Name |
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZKQBHERIJWAO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048547 | |
| Record name | Ozagrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82571-53-7 | |
| Record name | Ozagrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82571-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ozagrel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082571537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ozagrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ozagrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OZAGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L256JB984D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Ozagrel?
A1: this compound functions as a selective inhibitor of thromboxane A2 synthase. [] This enzyme plays a crucial role in the arachidonic acid cascade, specifically in the conversion of prostaglandin H2 to thromboxane A2. []
Q2: What are the downstream effects of thromboxane A2 synthase inhibition by this compound?
A2: By inhibiting thromboxane A2 synthase, this compound reduces the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator. [, ] This inhibition leads to increased levels of prostacyclin, a vasodilator and inhibitor of platelet aggregation, contributing to its antithrombotic effects. [, ]
Q3: How does this compound impact cerebral blood flow?
A3: Research suggests that this compound, by reducing thromboxane A2 levels and potentially increasing prostacyclin, can improve cerebral blood flow in conditions like lacunar infarction. [] Studies have shown increased blood flow in the cerebral cortex and around the infarcted area after this compound administration in animal models. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. []
Q5: Has the compatibility of this compound with other substances been investigated?
A5: A study investigated the compatibility of this compound sodium solution with calcium-containing transfusions. [] The study found that mixing this compound sodium with calcium-containing products is generally safe under clinical conditions, with no significant risk of incompatibility. []
Q6: What strategies have been explored to improve the stability of this compound formulations?
A6: Researchers have investigated the development of this compound liposomes to enhance stability. [] Liposomal encapsulation was found to prolong the in vivo retention time and enhance the targeting performance of this compound. []
Q7: What is known about the absorption of this compound?
A7: Research indicates that this compound is well-absorbed after oral administration. [] A study investigating rectal absorption of this compound from suppositories in rabbits found rapid absorption, with higher peak plasma levels compared to intravenous infusion or oral dosing. []
Q8: Has the metabolism of this compound been investigated?
A8: Studies in rats have identified two major metabolites of this compound, denoted as M1 and M2. [] The metabolic pathway involves the conversion of this compound to M2 and subsequently to M1. []
Q9: What is the primary route of elimination for this compound?
A9: While specific details on elimination routes were not provided in the analyzed papers, the studies suggest that this compound undergoes metabolism, primarily in the liver, before excretion. []
Q10: What animal models have been employed to study the effects of this compound on cerebral ischemia?
A10: Researchers have utilized the middle cerebral artery occlusion (MCAO) model in rats [, ] and mice [] to investigate the neuroprotective effects of this compound in focal cerebral ischemia.
Q11: Has this compound demonstrated efficacy in clinical trials for acute ischemic stroke?
A11: A meta-analysis of randomized controlled trials indicated that this compound effectively improved neurological impairment in patients with acute ischemic stroke during the treatment period. [] Another trial (EDO Trial) found this compound to be non-inferior to edaravone, a free radical scavenger, in treating acute noncardioembolic ischemic stroke. []
Q12: Have any biomarkers been identified to monitor this compound treatment response?
A12: Studies have investigated the effects of this compound on various biomarkers. One study found that this compound administration significantly reduced the levels of platelet factor 4, beta-thromboglobulin, fibrinopeptide A, and thromboxane B2 in patients with lacunar infarction. [] Another study observed that this compound decreased the levels of lysophosphatidic acid and acidic phosphatids in patients with acute cerebral infarction. []
Q13: Are there alternative treatments to this compound for acute cerebral infarction?
A13: The EDO trial compared this compound to edaravone, a free radical scavenger, and found them to have similar efficacy in treating acute noncardioembolic ischemic stroke. [] Another study investigated the combination of low-molecular-weight heparin with this compound and found it to be more effective than either drug alone. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















